molecular formula C23H25N3O B251387 N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B251387
M. Wt: 359.5 g/mol
InChI Key: PGONWZZYJNBDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of kinase inhibitors and has been studied extensively for its potential applications in cancer treatment.

Mechanism of Action

N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide exerts its effects by inhibiting specific kinases that are involved in cell signaling pathways. The compound targets kinases such as BTK, FLT3, and JAK, which are known to play a critical role in cancer cell growth and survival. By inhibiting these kinases, the compound can effectively block the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on cancer cell growth in vitro and in vivo. The compound has also been shown to modulate immune cell function and reduce inflammation. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide is its specificity for certain kinases, which makes it an attractive target for cancer therapy. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unwanted side effects. Additionally, the synthesis of this compound requires expertise in organic chemistry and may not be accessible to all researchers.

Future Directions

There are several future directions for the study of N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide. One potential direction is the development of combination therapies that use this compound in combination with other drugs to enhance its efficacy. Another direction is the study of this compound in other disease models, such as autoimmune diseases. Additionally, the development of more potent and selective inhibitors of the kinases targeted by this compound may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the use of various reagents and solvents to produce the final product. The process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in cell proliferation and survival. The compound has also been studied for its potential applications in autoimmune diseases, such as rheumatoid arthritis and lupus.

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C23H25N3O/c1-2-25-13-15-26(16-14-25)22-11-9-21(10-12-22)24-23(27)20-8-7-18-5-3-4-6-19(18)17-20/h3-12,17H,2,13-16H2,1H3,(H,24,27)

InChI Key

PGONWZZYJNBDTA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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